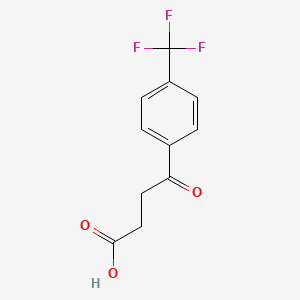

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

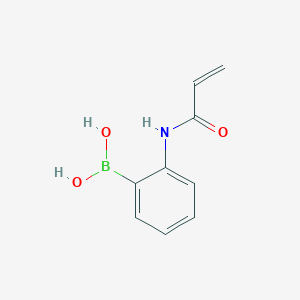

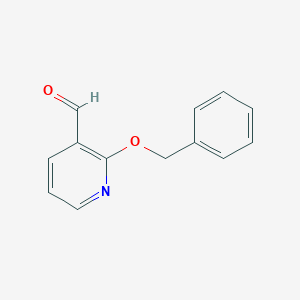

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a compound that is structurally characterized by the presence of a trifluoromethylphenyl group attached to a butyric acid moiety with an oxo group at the fourth position. This structure is similar to the derivatives and analogs discussed in the provided papers, which include various substituted phenyl groups and modifications at the butyric acid segment .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with different reagents. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could potentially be applied to the synthesis of amide derivatives of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid . Additionally, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives has been reported, which shares a similar core structure with the target compound . Another related synthesis involves the reaction of pentafluoroacetophenone with dimethyl oxalate, which could be adapted for the synthesis of trifluoromethylphenyl-substituted butyric acids .

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid and its derivatives can be analyzed using spectroscopic methods such as NMR and IR spectroscopy, as demonstrated for similar compounds . The crystal structures of related compounds have been studied, revealing the influence of hydrogen bonding and weak interactions on the crystal packing . These studies can provide insights into the molecular conformation and intermolecular interactions of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid.

Chemical Reactions Analysis

The chemical reactivity of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be inferred from the reactions of structurally similar compounds. For example, the formation of complexes with transition metal ions has been observed for an analog, which suggests that the carboxylate group in the target compound could also act as a bidentate ligand . The thermal cyclization and decarbonylation reactions of related esters indicate potential pathways for the transformation of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be predicted based on Density Functional Theory (DFT) calculations, as performed for similar compounds . These properties include electronic structure, vibrational spectra, and thermodynamic parameters. The compound's reactivity can be assessed using descriptors such as softness, electrophilicity, and the HOMO-LUMO gap . Additionally, the paramagnetic properties and potential for ferromagnetic interactions can be explored through magnetic studies, as done for complexes of related compounds .

Applications De Recherche Scientifique

1. Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide

- Application Summary: This study investigated the kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide in an aqueous acetic acid medium .

- Methods and Procedures: The reaction was carried out in an aqueous acetic acid medium at 30°C. The total reaction is second-order, first-order each in oxidant and substrate .

- Results and Outcomes: The oxidation rate increases linearly with [H?], establishing the hypobromous acidium ion, H2O?Br, as the reactive species . The order of reactivity among the studied 4-oxoacids is: 4-methoxy[4-methyl[4-phenyl[4-H[4-Cl[4-Br[3-NO2 .

2. Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate

- Application Summary: This study investigated the kinetics and thermodynamics of the oxidation of 4-oxo-4-phenyl butanoic acid by Tripropylammonium fluorochromate in an aqueous acetic acid medium .

- Methods and Procedures: The reaction was carried out in an acetic acid-water medium in the presence of perchloric acid. The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H + ] .

- Results and Outcomes: From the observed kinetic results, a suitable mechanism has been proposed .

Safety And Hazards

Propriétés

IUPAC Name |

4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTRBFQQDDYMFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598229 |

Source

|

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid | |

CAS RN |

58457-56-0 |

Source

|

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)